molecular formula C14H8F2 B073219 9,10-Difluoroanthracene CAS No. 1545-69-3

9,10-Difluoroanthracene

Cat. No. B073219
CAS RN: 1545-69-3
M. Wt: 214.21 g/mol
InChI Key: BNOILACWFLPWCM-UHFFFAOYSA-N
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Description

9,10-Difluoroanthracene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a highly fluorescent compound and has been widely used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 9,10-Difluoroanthracene is not fully understood. However, it is believed that 9,10-Difluoroanthracene acts as a fluorescent probe by emitting light when excited by a light source. The emitted light can then be detected and used to study the biological processes of interest.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9,10-Difluoroanthracene are not fully understood. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for biological imaging.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9,10-Difluoroanthracene as a fluorescent probe is its high fluorescence quantum yield. This means that it emits a high amount of light when excited, making it easier to detect. 9,10-Difluoroanthracene is also stable under physiological conditions, making it an ideal fluorescent probe for biological imaging. However, one of the limitations of using 9,10-Difluoroanthracene is its low solubility in water, which can make it difficult to use in aqueous environments.

Future Directions

There are several future directions for the use of 9,10-Difluoroanthracene in scientific research. One of the future directions is the development of new synthetic methods for the production of 9,10-Difluoroanthracene. Another future direction is the development of new applications for 9,10-Difluoroanthracene in the field of organic electronics and biological imaging. Additionally, there is a need for further studies to understand the mechanism of action of 9,10-Difluoroanthracene and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 9,10-Difluoroanthracene is a complex process that involves several steps. One of the most common methods used for the synthesis of 9,10-Difluoroanthracene is the Friedel-Crafts reaction. This reaction involves the reaction of anthracene with a mixture of hydrofluoric acid and hydrogen fluoride gas to produce 9,10-Difluoroanthracene. Other methods used for the synthesis of 9,10-Difluoroanthracene include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.

Scientific Research Applications

9,10-Difluoroanthracene has been widely used in various scientific research applications. One of the most common applications of 9,10-Difluoroanthracene is in the field of organic electronics. It has been used as a fluorescent probe in organic light-emitting diodes (OLEDs) and organic solar cells. 9,10-Difluoroanthracene has also been used as a fluorescent probe in biological imaging. It has been used to visualize the cellular localization of proteins and to study the dynamics of cellular processes.

properties

CAS RN

1545-69-3

Product Name

9,10-Difluoroanthracene

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

IUPAC Name

9,10-difluoroanthracene

InChI

InChI=1S/C14H8F2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H

InChI Key

BNOILACWFLPWCM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F

synonyms

9,10-Difluoroanthracene

Origin of Product

United States

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